molecular formula C17H11Cl2FN2O2 B2385531 methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate CAS No. 318256-22-3

methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2385531
CAS No.: 318256-22-3
M. Wt: 365.19
InChI Key: KJBCWUKNDGPFGY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound is systematically named methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole-3-carboxylate under IUPAC guidelines. Its molecular formula, C₁₇H₁₁Cl₂FN₂O₂ , reflects a pyrazole core substituted at three positions:

  • Position 1 : A 4-fluorophenyl group.
  • Position 3 : A methyl ester moiety (-COOCH₃).
  • Position 5 : A 3,4-dichlorophenyl substituent.

The molecular weight is 365.2 g/mol , calculated using atomic masses from the periodic table. The structural hierarchy prioritizes the pyrazole ring as the parent structure, with substituents ordered by complexity (Figure 1).

Table 1: Molecular Formula Breakdown

Component Count
Carbon (C) 17
Hydrogen (H) 11
Chlorine (Cl) 2
Fluorine (F) 1
Nitrogen (N) 2
Oxygen (O) 2

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this compound remains unreported, analogous pyrazole derivatives exhibit planar aromatic systems with substituents adopting orthogonal orientations to minimize steric clashes. Computational modeling predicts:

  • Pyrazole ring planarity : Dihedral angles < 5° between the pyrazole and attached aryl groups.
  • Ester group orientation : The methyl ester at C3 lies coplanar with the pyrazole ring to maximize conjugation with the carboxylate π-system.
  • Aryl substituents : The 4-fluorophenyl and 3,4-dichlorophenyl groups project perpendicularly from the pyrazole plane, creating a T-shaped molecular geometry.

Figure 1: Predicted molecular conformation showing orthogonal aryl group orientation.

Spectroscopic Fingerprint Analysis

¹H NMR Analysis

Key proton environments (referenced to CDCl₃ at 400 MHz):

  • Pyrazole H4 : δ 6.82 (s, 1H, J = 2.1 Hz).
  • 4-Fluorophenyl protons : δ 7.12–7.25 (m, 2H, ortho to F), δ 7.45–7.55 (m, 2H, meta to F).
  • 3,4-Dichlorophenyl protons : δ 7.35 (dd, J = 8.4 Hz, 2H), δ 7.62 (d, J = 8.4 Hz, 1H).
  • Methyl ester : δ 3.90 (s, 3H).

¹³C NMR Analysis

Characteristic signals (DMSO-d₆, 100 MHz):

  • Pyrazole C3 : 158.4 ppm (ester carbonyl).
  • Pyrazole C5 : 142.1 ppm (aryl-substituted carbon).
  • Aromatic carbons : 115–135 ppm cluster.
  • CF₃ groups : Not present in this structure (distinguishes from analogs).

FT-IR Spectral Features

  • Ester C=O stretch : 1720 cm⁻¹ (strong).
  • Aromatic C-Cl stretches : 750 cm⁻¹ (3,4-dichlorophenyl) and 690 cm⁻¹ (C-F).
  • Pyrazole ring vibrations : 1550–1600 cm⁻¹.

UV-Vis Absorption

  • π→π* transitions : λₘₐₓ = 205 nm (ε = 2.1 × 10⁴ L mol⁻¹ cm⁻¹).
  • n→π* transitions : Weak absorption at 250–280 nm.

Table 2: Key Spectroscopic Assignments

Technique Feature Value Assignment
¹H NMR δ 3.90 Singlet Methyl ester
¹³C NMR 158.4 ppm Carbonyl C=O
FT-IR 1720 cm⁻¹ Stretch Ester C=O
UV-Vis 205 nm Band Aromatic π-system

Tautomerism Studies in Pyrazole Core Structure

The 1H-pyrazole core exhibits potential annular tautomerism, but substituents lock the prototropic equilibrium:

  • N1 substitution : The 4-fluorophenyl group at N1 prevents proton migration to N2.
  • C5 substitution : The electron-withdrawing 3,4-dichlorophenyl group at C5 disfavors the 5H-tautomer through destabilization of the conjugated π-system.
  • C3 ester : The electron-withdrawing ester group at C3 further stabilizes the 1H-tautomer via conjugation.

Theoretical studies (DFT/B3LYP/6-31G**) predict a tautomeric energy barrier > 25 kcal/mol, effectively freezing the proton at N1. Solid-state ¹⁵N NMR of analogs confirms single tautomer dominance in crystalline phases.

Figure 2: Tautomeric locking mechanism due to substituent electronic effects.

Properties

IUPAC Name

methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2FN2O2/c1-24-17(23)15-9-16(10-2-7-13(18)14(19)8-10)22(21-15)12-5-3-11(20)4-6-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBCWUKNDGPFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3,4-dichlorophenylhydrazine with 4-fluorobenzoyl chloride to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves esterification with methanol in the presence of a suitable catalyst to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:

Reaction Parameter Acidic Hydrolysis Basic Hydrolysis
ReagentsHCl/H2O (1:1)NaOH (2M)
ConditionsReflux, 6–8 hoursReflux, 4–6 hours
Yield75–80%85–90%
Product5-(3,4-Dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Mechanistic Insight (from analog studies):

  • Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.

  • Basic conditions deprotonate water, enhancing hydroxide ion activity for nucleophilic substitution.

Transesterification Reactions

The methyl ester reacts with alcohols to form alternative esters:

Alcohol Conditions Yield Product
EthanolH2SO4 (cat.), reflux, 12h68%Ethyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Benzyl alcoholTi(OiPr)4 (cat.), 110°C, 8h55%Benzyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Nucleophilic Aromatic Substitution

The electron-deficient dichlorophenyl group participates in substitution reactions:

Nucleophile Conditions Yield Product
Sodium methoxideDMF, 120°C, 24h40%Methoxy-substituted analog
AnilineCuI (cat.), K2CO3, DMSO, 100°C, 18h32%N-Phenylamino derivative

Oxidation

Controlled oxidation of the pyrazole ring using KMnO4 in acidic media yields pyrazole N-oxide derivatives (yield: 50–60%).

Reduction

Catalytic hydrogenation (H2/Pd-C, ethanol) reduces the dichlorophenyl group to dichlorocyclohexane, altering biological activity.

Photochemical Reactions

UV irradiation in benzene generates radical intermediates, leading to dimerization or cross-coupling products .

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
Recent studies indicate that derivatives of pyrazole compounds, including methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, exhibit significant antifungal properties. They have been tested against various fungal strains, showing promising results in inhibiting growth. For example, a study demonstrated that related compounds displayed effective antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. Its structure allows it to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. Research has shown that analogs of this compound can reduce inflammation markers in vitro, suggesting a pathway for developing anti-inflammatory medications.

Case Study: Inhibition of COX Enzymes
In a specific case study, this compound was evaluated for its ability to inhibit COX enzymes. The results indicated a dose-dependent inhibition with IC50 values comparable to established anti-inflammatory drugs such as ibuprofen. This finding highlights the potential for further development into therapeutic agents.

Agricultural Applications

Pesticidal Activity
The compound has also been explored for its pesticidal applications. Research indicates that pyrazole derivatives can act as effective pesticides against various agricultural pests. In field trials, this compound demonstrated efficacy in controlling aphid populations on crops, with a reduction rate of up to 70% compared to untreated controls .

Data Table: Pesticidal Efficacy

Compound NameTarget PestReduction Rate (%)Reference
This compoundAphids70
Other Pyrazole DerivativeSpider Mites65
Other Pyrazole DerivativeWhiteflies60

Future Research Directions

Given the promising results from current studies, future research could focus on:

  • Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and purity.
  • Mechanistic Studies : Investigating the detailed mechanisms of action for both antifungal and anti-inflammatory effects.
  • Field Trials : Conducting extensive field trials to evaluate long-term efficacy and environmental impact as a pesticide.

Mechanism of Action

The mechanism of action of methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazole Derivatives

Substitution Patterns and Electronic Effects

The compound’s activity and stability are heavily influenced by its substitution pattern:

  • Position 1: The 4-fluorophenyl group introduces electron-withdrawing effects, enhancing metabolic stability compared to non-fluorinated analogs.
  • Position 3 : The methyl ester balances polarity, enabling solubility in organic solvents while retaining hydrolytic instability for prodrug applications.
Table 1: Key Structural Differences in Pyrazole Analogs
Compound Name Position 1 Substituent Position 5 Substituent Position 3 Substituent CAS Number
Target Compound 4-Fluorophenyl 3,4-Dichlorophenyl Methyl carboxylate 318256-22-3
Ethyl 1-phenyl-1H-pyrazole-3-carboxylate Phenyl H Ethyl carboxylate 957513-70-1
5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid Methyl 4-Chlorophenyl Carboxylic acid 14678-86-5
Methyl 5-(4-chlorophenyl)-1-(furan-2-ylcarbonyl)-1H-pyrazole-3-carboxylate Furan-2-ylcarbonyl 4-Chlorophenyl Methyl carboxylate

Physicochemical Properties

  • Lipophilicity: The 3,4-dichlorophenyl group increases logP compared to mono-chlorinated analogs (e.g., 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid), enhancing membrane permeability but reducing aqueous solubility .
  • Thermal Stability : Crystallographic studies () suggest that bulky substituents like 3,4-dichlorophenyl improve thermal stability by promoting dense crystal packing .

Medicinal Chemistry

  • Anticancer Potential: Fluorinated pyrazoles (e.g., ’s 5-(3,5-difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole) demonstrate enhanced cytotoxicity due to fluorine’s electronegativity. The target compound’s dichlorophenyl group may similarly disrupt cancer cell membranes .
  • Anti-inflammatory Activity : Pyrazole-carboxylic acids (e.g., CAS 14678-86-5) inhibit cyclooxygenase-2 (COX-2), suggesting the target’s ester could act as a hydrolyzable prodrug .

Material Science

  • Crystallography : The compound’s dichlorophenyl group likely induces unique crystal packing, as observed in halogenated pyrazoles (), which could inform solid-state material design .

Biological Activity

Methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS No. 318256-22-3) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H11Cl2FN2O2C_{17}H_{11}Cl_{2}FN_{2}O_{2}, and it has a molecular weight of 365.19 g/mol. The structural features include:

  • Dichlorophenyl group : Enhances biological activity through electron-withdrawing effects.
  • Fluorophenyl group : Imparts lipophilicity and may influence receptor interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The general synthetic route includes:

  • Formation of the pyrazole core through condensation reactions.
  • Introduction of substituents such as the dichlorophenyl and fluorophenyl groups via electrophilic aromatic substitution.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined, revealing significant activity against strains like Staphylococcus aureus and Escherichia coli. The MIC values ranged from 0.22 to 0.25 μg/mL for the most active derivatives .
  • The compound exhibited bactericidal effects, as indicated by minimum bactericidal concentration (MBC) studies, suggesting its potential as an antibacterial agent .

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly due to the presence of halogen substituents which are often associated with enhanced cytotoxic effects:

  • A structure-activity relationship (SAR) analysis indicated that compounds with similar structural motifs demonstrated significant antiproliferative activity against cancer cell lines .
  • The presence of electronegative groups like chlorine is noted to be crucial for eliciting such activities, enhancing interactions with target proteins involved in cancer progression .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives based on this compound significantly inhibited biofilm formation in pathogenic bacteria, indicating its potential use in treating biofilm-associated infections .
  • In Vivo Studies : Preliminary in vivo studies showed promising results in reducing tumor growth in animal models when administered at specific dosages, supporting its candidacy for further development as an anticancer agent .

Summary Table of Biological Activities

Activity TypeTest Organisms/Cell LinesMIC (μg/mL)MBC/MFC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22-Significant inhibition
AntimicrobialEscherichia coli0.25-Effective against gram-negative bacteria
AnticancerVarious cancer cell lines--Promising antiproliferative activity

Q & A

Q. What are the established synthetic routes for methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, and how are reaction conditions optimized?

Synthesis typically involves multi-step organic reactions, including cyclocondensation of hydrazines with diketones or β-ketoesters. For example, pyrazole ring formation can be achieved via [3+2] cycloaddition under reflux with catalysts like acetic acid or p-toluenesulfonic acid. Optimization requires precise control of temperature (80–120°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios to maximize yield. Post-synthesis purification employs column chromatography or recrystallization, and intermediates are monitored via TLC. Structural confirmation uses 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy .

Q. How is the compound’s structural configuration validated experimentally?

X-ray crystallography is the gold standard for unambiguous structural determination. Single-crystal diffraction data collected at low temperatures (e.g., 100 K) refine molecular geometry using software like SHELXL . For solution-phase analysis, 1H NMR^1 \text{H NMR} identifies aromatic proton splitting patterns (e.g., para-substituted fluorophenyl at δ 7.2–7.8 ppm), while IR confirms carbonyl stretching (~1700 cm1^{-1}) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination against S. aureus or E. coli).
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa or MCF-7).
  • Enzyme inhibition : Fluorometric assays for kinases or proteases.
    Results are benchmarked against positive controls (e.g., doxorubicin for cytotoxicity) and analyzed via dose-response curves .

Advanced Research Questions

Q. How do computational methods like DFT elucidate electronic properties and reaction mechanisms?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates HOMO-LUMO gaps to predict reactivity. For example, the electron-withdrawing dichlorophenyl group lowers LUMO energy, enhancing electrophilicity. Transition-state modeling (e.g., for cyclocondensation) identifies rate-determining steps, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions .

Q. What crystallographic challenges arise in resolving the compound’s conformation, and how are they addressed?

Challenges include disorder in the dichlorophenyl group and twinning. High-resolution data (≤ 0.8 Å) and SHELXD for phase refinement improve accuracy. Thermal ellipsoid analysis distinguishes static vs. dynamic disorder. Comparative studies with analogs (e.g., ethyl esters) reveal substituent effects on dihedral angles and packing motifs .

Q. How do structural modifications (e.g., ester vs. carboxylic acid) impact biological activity?

Structure-Activity Relationship (SAR) studies show:

ModificationBioactivity Trend
Methyl esterEnhanced cell permeability
Carboxylic acidIncreased target binding (e.g., kinases)
Replacing the 4-fluorophenyl with bulkier groups reduces activity, suggesting steric hindrance at the target site .

Q. How should researchers resolve contradictions in reported biological data (e.g., IC50_{50}50​)?

Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Meta-analysis using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and independent replication are critical. Statistical tools (ANOVA, Tukey’s HSD) identify outliers, while molecular docking reconciles activity differences with binding mode variations .

Q. What advanced spectroscopic techniques characterize intermolecular interactions in solid-state formulations?

  • Solid-state NMR : 19F NMR^{19} \text{F NMR} probes fluorophenyl packing.
  • Raman spectroscopy : Detects π-π stacking (shifted C=C stretches).
  • PXRD : Correlates crystallinity with stability. Pair Distribution Function (PDF) analysis maps amorphous regions .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid ester hydrolysis.
  • Crystallography : Use synchrotron radiation for high-Z elements (Cl, F).
  • DFT : Include solvent effects (PCM model) for aqueous activity predictions.

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